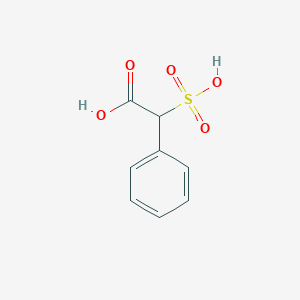

alpha-Sulfophenylacetic acid

Vue d'ensemble

Description

Synthesis Analysis

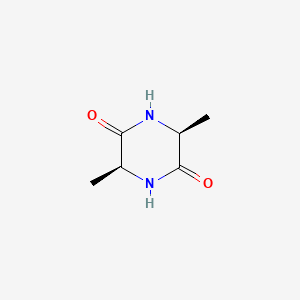

Alpha-Sulfophenylacetic acid and its derivatives are synthesized through various methods, including acylation of diazomethyl anions with N-acylbenzotriazoles, leading to the formation of α-diazo-β-keto esters, phosphonates, and sulfones (Pramanik & Rastogi, 2016). Another method involves the asymmetric synthesis of fused bicyclic amino acids that have a hexahydro-cyclopenta[c]pyridine skeleton via intramolecular Pauson-Khand reaction (Guenter & Gais, 2003).

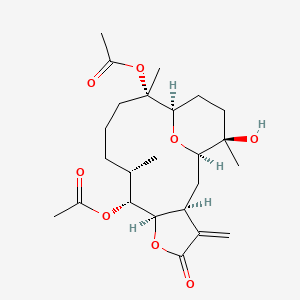

Molecular Structure Analysis

The molecular structure of alpha-Sulfophenylacetic acid derivatives has been analyzed through the synthesis of α,β-epoxy sulfoxides as intermediates, which are then transformed into α-amino ketones and α-amino aldehydes through aminolysis (Satoh, Kaneko, Sakata, & Yamakawa, 1986).

Chemical Reactions and Properties

Chemical reactions involving alpha-Sulfophenylacetic acid include the one-pot synthesis of α-aminophosphonates from aldehydes and ketones, catalyzed by a sulfonic acid functionalized ionic liquid (Akbari & Heydari, 2009). Additionally, decarboxylative allylation using sulfones as surrogates of alkanes has been studied for its high yield and regiospecificity (Weaver & Tunge, 2008).

Physical Properties Analysis

The physical properties of alpha-Sulfophenylacetic acid derivatives have been explored, particularly in the context of their synthesis and potential applications in organic synthesis and materials science. However, specific studies directly analyzing the physical properties of these compounds are not highlighted in the current research findings.

Chemical Properties Analysis

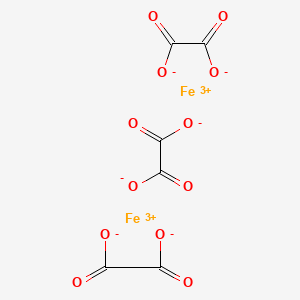

The chemical properties of alpha-Sulfophenylacetic acid derivatives are significant for their use in organic synthesis. For example, the synthesis and characterization of sulfonated-phenylacetic acid coated Fe3O4 nanoparticles showcase the potential of these compounds as novel acid magnetic catalysts for organic reactions (Zamani & Izadi, 2013).

Applications De Recherche Scientifique

1. Biological Activity and Molecular Interactions

Alpha-Sulfophenylacetic acid plays a role in molecular interactions and biological activities. It's found in perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), both of which exhibit multiple toxicities and biological activities through activation of the alpha isotype of peroxisome proliferator-activated receptors (PPARs). These interactions affect lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation. Notably, alpha-Sulfophenylacetic acid can impact immunomodulation in experimental animals, altering inflammatory responses, cytokine production, and antibody synthesis (DeWitt et al., 2009).

2. Chemical Synthesis and Structural Analysis

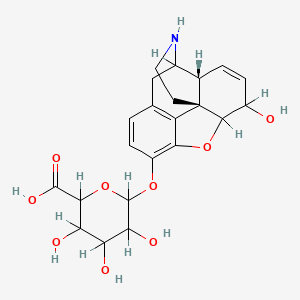

Alpha-Sulfophenylacetic acid is a crucial component in the synthesis of certain pharmaceutical compounds. Its absolute configuration as part of the antipseudomonal semisynthetic penicillin, (-)-alpha-sulfobenzylpenicillin, has been confirmed through X-ray analysis. This confirms its role in the D-series of these compounds, indicating its importance in the synthesis of biologically active diastereoisomers (Kamiya et al., 1973).

3. Applications in Organic Synthesis

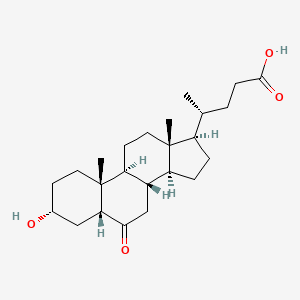

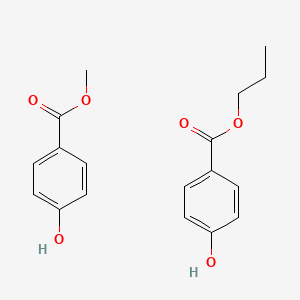

Alpha-Sulfophenylacetic acid derivatives are utilized in organic synthesis. Its alpha-sulfonyl carbanions, for instance, are valuable in creating zwitterionic synthons, which are key in synthesizing a range of pharmaceuticals like 4-biphenylacetic acid, namoxyrate, xenyhexenic acid, and biphenylpropionic acid. This highlights its role in the synthesis of complex organic molecules, contributing significantly to pharmaceutical development (Costa, Nájera, & Sansano, 2002).

4. Role in Enzyme Inhibition

Alpha-Sulfophenylacetic acid is involved in the development of enzyme inhibitors. For instance, new alpha-substituted succinate-based hydroxamic acids that include derivatives of alpha-Sulfophenylacetic acid have shown promising results as tumor necrosis factor-alpha convertase inhibitors. These compounds have improved potency compared to existing inhibitors, illustrating the potential of alpha-Sulfophenylacetic acid in therapeutic applications (Barlaam et al., 1999).

Safety and Hazards

Mécanisme D'action

Alpha-Sulfophenylacetic acid, also known as 2-phenyl-2-sulfoacetic acid, is a member of the class of phenylacetic acids . It is a phenylacetic acid in which one of the hydrogens α- to the carboxy group has been replaced by a sulfo group .

Target of Action

It is known that it is a bronsted acid, a molecular entity capable of donating a hydron to an acceptor .

Mode of Action

As a Bronsted acid, it can donate a proton to a base, potentially influencing the pH of its environment .

Biochemical Pathways

It is known that it is a bronsted acid, which suggests it may play a role in acid-base reactions and potentially influence ph-dependent biochemical pathways .

Result of Action

As a Bronsted acid, it may influence the pH of its environment, which could have various effects depending on the specific context .

Action Environment

As a bronsted acid, its action may be influenced by factors that affect acid-base reactions, such as the ph of the environment .

Propriétés

IUPAC Name |

2-phenyl-2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNMCXDGQQVYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328744 | |

| Record name | alpha-Sulfophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Sulfophenylacetic acid | |

CAS RN |

41360-32-1 | |

| Record name | alpha-Sulfophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

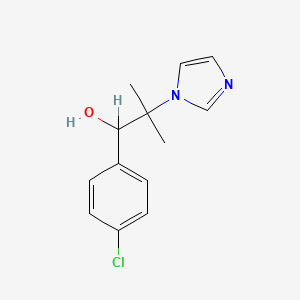

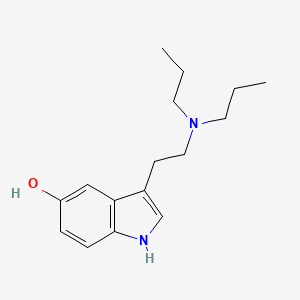

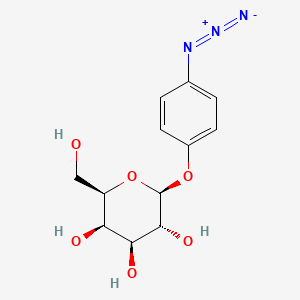

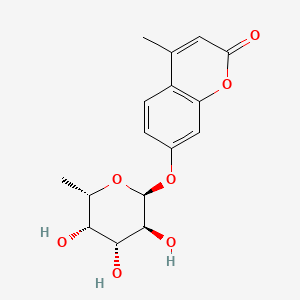

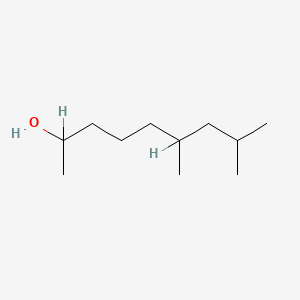

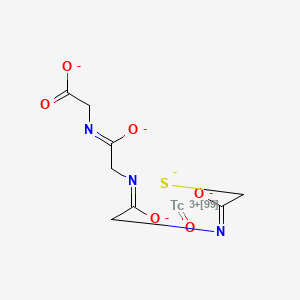

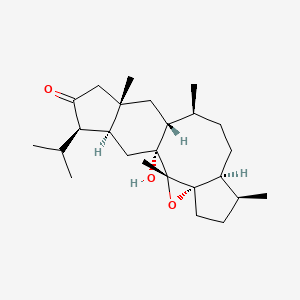

Feasible Synthetic Routes

Q & A

Q1: What are the recent advancements in synthesizing α-sulfophenylacetic acid enantioselectively?

A1: A recent study demonstrated an innovative approach for the enantioselective synthesis of allylic sulfonic acids, including α-sulfophenylacetic acid []. This method utilizes an iridium-catalyzed allylation of sodium sulfite (Na2SO3) with allylic carbonates. This reaction proceeds with high enantio- and regioselectivity, yielding the desired (R)-enantiomer of α-sulfophenylacetic acid, a key intermediate for synthesizing Cefsulodin and Sulbenicillin. []

Q2: How is α-sulfophenylacetic acid used in the preparation of Sulbenicillin sodium?

A2: α-Sulfophenylacetic acid plays a vital role in the synthesis of Sulbenicillin sodium. One method involves reacting α-sulfophenylacetic acid with a chloroformate to produce a mixed anhydride. [] Separately, 6-aminopenicillanic acid (6-APA) is reacted with an organic base to form a salt, which is then dissolved in an organic solvent. This solution subsequently undergoes a condensation reaction with the mixed anhydride. After completion, the reaction mixture is acidified, and the organic phase containing Sulbenicillin is reacted with sodium 2-ethylhexanoate to obtain Sulbenicillin sodium. [] This method, utilizing readily available materials, offers an efficient and cost-effective approach for large-scale production. []

Q3: Are there alternative methods for preparing Sulbenicillin disodium using α-sulfophenylacetic acid?

A3: Yes, an alternative method involves first converting α-sulfophenylacetic acid to α-sulfophenylacetyl chloride. [] This activated form is then reacted with 6-APA in a controlled pH environment (5.6-7.0) using a mixture of water, ethanol, and tetrahydro-2-methylfuran as solvents at a controlled temperature (15-25°C). [] This approach offers a simplified process with a shorter reaction time and milder conditions, resulting in a high yield of Sulbenicillin disodium. []

Q4: Besides Sulbenicillin, are there other β-lactam antibiotics synthesized using α-sulfophenylacetic acid?

A4: Yes, α-sulfophenylacetic acid serves as a critical building block for various semisynthetic β-lactam antibiotics. Beyond Sulbenicillin, it has been successfully employed in synthesizing a series of novel cephalosporins, expanding the range of available β-lactam antibiotics for therapeutic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.